Darexaban

Description

Tanexaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Tanexaban is extensively metabolized in the liver to its active metabolite and is excreted by the kidneys and in the feces.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

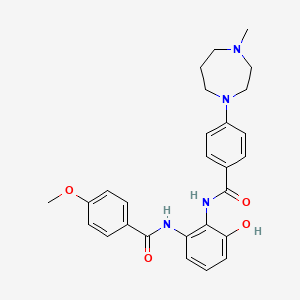

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIQYINMSGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030146 | |

| Record name | Darexaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365462-23-3 | |

| Record name | Darexaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darexaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darexaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAREXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darexaban factor Xa inhibition kinetics

An In-Depth Technical Guide to the Factor Xa Inhibition Kinetics of Darexaban

Introduction

This compound (YM150) is an experimental, orally active anticoagulant that functions as a direct inhibitor of Factor Xa (FXa).[1][2] Developed by Astellas Pharma, it was investigated for the prevention of thromboembolic events such as venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] this compound is a competitive and selective inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[2][3] Upon administration, this compound is rapidly absorbed and extensively metabolized to its active glucuronide metabolite, YM-222714, which is also a potent FXa inhibitor and is predominantly responsible for the observed antithrombotic effects.[3][4] Although its development was discontinued in 2011, the study of its kinetic properties provides valuable insights into the direct inhibition of Factor Xa.[1]

This technical guide provides a detailed overview of the Factor Xa inhibition kinetics of this compound and its active metabolite, including quantitative kinetic parameters, the experimental methodologies used for their determination, and the relevant biological pathways.

Mechanism of Action

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa).[1] Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[1]

This compound and its active metabolite, this compound glucuronide, act as direct FXa inhibitors.[3] They bind selectively and competitively to the active site of Factor Xa, blocking its ability to activate prothrombin.[1][3] This inhibition occurs for both free FXa and FXa that is part of the prothrombinase complex, and it is independent of antithrombin.[3] By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1]

Caption: The Coagulation Cascade and this compound's Point of Inhibition.

Inhibition Kinetics Data

The potency and binding characteristics of this compound and its active metabolite have been quantified through various in vitro experiments. The key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Compound | Parameter | Value | Species | Notes | Reference |

| This compound | Ki | 0.031 µM (31 nM) | Human | Competitive inhibition of Factor Xa. | [3][4] |

| IC50 | 54.6 nM | Human | Inhibition of Factor Xa. | [2] | |

| PT Doubling Conc. | 1.2 µM | Human | Anticoagulant activity in plasma. | [3][4] | |

| This compound Glucuronide | Ki | 0.020 µM (20 nM) | Human | Competitive inhibition of Factor Xa. | [3][4] |

| PT Doubling Conc. | 0.95 µM | Human | Anticoagulant activity in plasma. | [3][4] |

Experimental Protocols

The determination of the kinetic parameters for Factor Xa inhibitors like this compound involves specialized biochemical and pharmacological assays. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (for Ki and IC50 Determination)

This protocol describes a typical chromogenic assay to measure the direct inhibition of purified human Factor Xa.

Principle: The activity of Factor Xa is measured by its ability to cleave a specific chromogenic substrate, which releases a colored compound (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 405 nm). The rate of color development is proportional to FXa activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme activity.

Materials:

-

Purified Human Factor Xa

-

Chromogenic FXa Substrate (e.g., S-2765)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)

-

This compound (and/or this compound Glucuronide) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of this compound from the stock solution in the assay buffer. The final concentration of the solvent (DMSO) should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

-

Assay Setup: In a 96-well plate, add the assay buffer to each well.

-

Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include control wells with buffer and solvent only (no inhibitor) for measuring uninhibited enzyme activity (100% activity) and wells with buffer only (no enzyme) for background correction (0% activity).

-

Enzyme Addition: Add a fixed concentration of purified human Factor Xa to each well (except the background control wells).

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.

-

Reaction Initiation: Add the chromogenic FXa substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the absorbance vs. time plot.

-

To determine the IC50, plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

-

To determine the Ki, the assay is performed at multiple substrate concentrations. The data are then globally fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.

-

Caption: Workflow for an In Vitro Factor Xa Chromogenic Inhibition Assay.

Coagulation Assays (Prothrombin Time)

Principle: The Prothrombin Time (PT) assay measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids), which triggers the extrinsic pathway of coagulation. FXa inhibitors prolong the PT. The "doubling concentration" is the inhibitor concentration required to double the clotting time compared to a control sample without the inhibitor.

Procedure:

-

Citrated human plasma is pooled.

-

This compound is spiked into plasma samples at various concentrations.

-

The plasma samples are incubated at 37°C.

-

A PT reagent (thromboplastin) is added to the plasma.

-

The time to clot formation is measured using a coagulometer.

-

The clotting times are plotted against inhibitor concentrations to determine the concentration that doubles the baseline PT.

Surface Plasmon Resonance (SPR) for Kon and Koff

While specific on- and off-rates for this compound are not detailed in the provided search results, SPR is a standard technique for their determination.

Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[5][6] One molecule (ligand, e.g., Factor Xa) is immobilized on a sensor chip surface, and the other molecule (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response signal.[7]

Procedure:

-

Immobilization: Purified Factor Xa is immobilized onto a sensor chip.

-

Association: A solution containing this compound at a specific concentration is injected and flows over the chip surface, allowing for binding to FXa. The rate of signal increase is monitored to determine the association rate constant (Kon).

-

Dissociation: Buffer without this compound is flowed over the chip, and the rate of signal decrease is monitored as this compound dissociates from FXa, yielding the dissociation rate constant (Koff).

-

Analysis: The Ki or equilibrium dissociation constant (KD) can be calculated as the ratio of Koff/Kon. This is repeated for multiple analyte concentrations to ensure data quality.

Conclusion

This compound and its active metabolite, this compound glucuronide, are potent, selective, and competitive direct inhibitors of Factor Xa.[3] Kinetic data reveal that both compounds possess high affinity for human Factor Xa, with Ki values of 31 nM and 20 nM, respectively.[3][4] These parameters, determined through rigorous in vitro enzymatic and coagulation assays, underscore the compound's mechanism of effectively suppressing the coagulation cascade. The methodologies outlined in this guide represent the standard approaches for characterizing the kinetic profiles of direct FXa inhibitors, providing a framework for research and development in the field of anticoagulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Darexaban: A Preclinical Profile in Thrombosis Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and safety of Darexaban (formerly YM150), an oral, direct Factor Xa (FXa) inhibitor. This compound was developed by Astellas Pharma as an anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2][3] Although its clinical development was discontinued in September 2011, the preclinical data generated for this compound offers valuable insights into the pharmacology of direct FXa inhibitors.[1][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows from various thrombosis models.

Mechanism of Action

This compound and its major active metabolite, this compound glucuronide (YM-222714), function by selectively and competitively inhibiting Factor Xa.[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa).[1] Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a thrombus.[1] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1][4] This targeted inhibition occurs for both free FXa and FXa within the prothrombinase complex.[2][5]

Pharmacokinetics and Metabolism

Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine.[1] It is converted to its active glucuronide metabolite, YM-222714, which is predominantly responsible for the in vivo antithrombotic effects.[1][2]

Quantitative In Vitro and In Vivo Data

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its anticoagulant and antithrombotic properties. The quantitative results from these studies are summarized in the tables below.

Table 1: In Vitro Inhibitory and Anticoagulant Activity

| Compound | Target | Ki (μM) | PT Doubling Conc. (μM) |

| This compound | Human Factor Xa | 0.031 | 1.2 |

| This compound Glucuronide (YM-222714) | Human Factor Xa | 0.020 | 0.95 |

| (Data sourced from Iwatsuki et al., 2011)[2] |

Table 2: Efficacy in Rat Thrombosis Models

| Model Type | Parameter | This compound ID₅₀ (mg/kg) | Comparator (Warfarin) |

| Venous Thrombosis | Thrombus Formation | 0.97 | Effective, but prolonged bleeding time |

| Arterio-venous (A-V) Shunt | Thrombus Formation | 16.7 | Effective, but prolonged bleeding time |

| (Data sourced from Iwatsuki et al., 2011)[2] |

Table 3: Efficacy in Mouse Thrombosis Models

| Model Type | This compound Dose (mg/kg) | Effect | Comparator (Warfarin) |

| FeCl₃-Induced Venous Thrombosis | ≥ 3 | Significant decrease in thrombus protein content | - |

| Pulmonary Thromboembolism | 10 | Significant reduction in mortality rate | Significant reduction at 3 mg/kg/day |

| (Data sourced from Kaku et al., 2013)[6] |

Table 4: Effects on Bleeding and Coagulation Parameters

| Species | Model/Test | This compound Dose | Outcome | Comparator |

| Rat | Bleeding Time | Antithrombotic doses | No effect | Warfarin, Enoxaparin, Ximelagatran: Prolonged bleeding time[2] |

| Mouse | Tail-transection | Up to 10 mg/kg | No significant effect on blood loss | Warfarin: Significantly increased blood loss from 1 mg/kg/day[6] |

| Mouse | Prothrombin Time (PT) | 3 mg/kg | Prolonged | Warfarin: Prolonged at 0.3 mg/kg/day[6] |

Experimental Protocols and Methodologies

Detailed methodologies were employed to assess the antithrombotic and anticoagulant effects of this compound in various preclinical models.

Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Rat & Mouse)

This model simulates thrombosis initiated by vascular injury.

-

Objective: To evaluate the ability of this compound to prevent the formation of a thrombus following chemical injury to a vein.

-

Procedure:

-

Animals are anesthetized.

-

A specific vein (e.g., inferior vena cava or femoral vein) is surgically exposed.

-

A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the external vessel wall for a set duration (e.g., 5 minutes) to induce endothelial injury.[8]

-

This compound or vehicle is administered, typically intraduodenally in rats or orally in mice, prior to the injury.[6]

-

After a specified period, the thrombosed segment of the vein is excised.

-

-

Endpoints: The primary endpoint is the weight or protein content of the formed thrombus.[6] A reduction in thrombus weight/content in the this compound-treated group compared to the control group indicates antithrombotic efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor this compound in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Darexaban and its Active Metabolite, Darexaban Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban (YM150) is an oral, direct Factor Xa (FXa) inhibitor that was under development as an anticoagulant for the prevention of thromboembolic events. A key feature of this compound's pharmacology is its extensive and rapid first-pass metabolism to an active metabolite, this compound glucuronide (YM-222714). This glucuronide conjugate is the principal determinant of the antithrombotic effect observed in vivo. This technical guide provides an in-depth overview of this compound and this compound glucuronide, with a focus on their mechanism of action, metabolism, pharmacokinetics, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams. Although the development of this compound was discontinued, the data and methodologies associated with it remain of interest to researchers in the field of anticoagulant drug development.

Introduction

This compound was developed as a competitive and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its intended indications included the prevention of venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] Following oral administration, this compound is quickly absorbed and extensively metabolized, primarily in the liver and to a lesser extent in the small intestine, to its active metabolite, this compound glucuronide.[1] This active metabolite is the major circulating component and is responsible for the majority of the anticoagulant effect.[2][3] The development of this compound was halted in September 2011, partly due to findings from the RUBY-1 phase II trial, which indicated an increased risk of bleeding in patients with acute coronary syndrome when this compound was added to standard dual antiplatelet therapy.[1]

Mechanism of Action

Both this compound and this compound glucuronide exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa.[1][2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. By inhibiting FXa, this compound and its glucuronide metabolite effectively reduce thrombin generation and, consequently, fibrin formation.[1] This action is independent of antithrombin III.[2]

Figure 1: Simplified diagram of the coagulation cascade showing the point of inhibition by this compound and this compound glucuronide.

Metabolism and Pharmacokinetics

This compound undergoes extensive first-pass metabolism via glucuronidation to form this compound glucuronide.[1] This biotransformation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine.[4]

This compound itself has a short half-life due to its rapid conversion. In contrast, this compound glucuronide has a long half-life of approximately 14-18 hours and reaches maximum plasma concentrations 1-1.5 hours after oral administration of this compound.[1] The pharmacokinetic profile of this compound glucuronide is dose-dependent.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound and its active metabolite.

| Compound | Parameter | Value | Reference |

| This compound | Ki for human Factor Xa | 0.031 µM | [2] |

| This compound Glucuronide | Ki for human Factor Xa | 0.020 µM | [2] |

| This compound | Prothrombin Time Doubling Conc. | 1.2 µM | [2] |

| This compound Glucuronide | Prothrombin Time Doubling Conc. | 0.95 µM | [2] |

| This compound | IC50 for Factor Xa | 54.6 nM | [5][6] |

Table 1: In Vitro Potency of this compound and this compound Glucuronide.

| This compound Dose | Parameter | Value (this compound Glucuronide) | Study Population | Reference |

| 60 mg (single dose) | Cmax | Dose-dependent increase | Healthy Elderly Japanese | [7] |

| AUC | Dose-dependent increase | Healthy Elderly Japanese | [7] | |

| 120 mg (single dose) | Cmax | Dose-dependent increase | Healthy Elderly Japanese | [7] |

| AUC | Dose-dependent increase | Healthy Elderly Japanese | [7] | |

| 240 mg (single dose) | Cmax | Dose-dependent increase | Healthy Elderly Japanese | [7] |

| AUC | Dose-dependent increase | Healthy Elderly Japanese | [7] | |

| 20 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |

| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] | |

| 60 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |

| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] | |

| 120 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |

| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] | |

| 240 mg (multiple doses) | Cmax | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |

| AUC | Dose-dependent increase | Healthy Caucasian and Japanese | [2] |

Table 2: Summary of Pharmacokinetic Parameters of this compound Glucuronide in Clinical Studies.

| Enzyme/System | Parameter | Value | Reference |

| Human Liver Microsomes (HLM) | Km for this compound glucuronidation | >250 µM | [4] |

| Human Intestinal Microsomes (HIM) | Km for this compound glucuronidation | 27.3 µM | [4] |

| Recombinant UGT1A10 | Km for this compound glucuronidation | 34.2 µM | [4] |

Table 3: Kinetic Parameters of this compound Glucuronidation.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and this compound glucuronide.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the inhibitory potency (Ki or IC50) of this compound and this compound glucuronide against human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

Test compounds (this compound and this compound glucuronide) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic FXa substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Prothrombin Time (PT) Assay

Objective: To assess the anticoagulant effect of this compound and this compound glucuronide on the extrinsic and common pathways of coagulation in human plasma.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride solution

-

Test compounds (this compound and this compound glucuronide)

-

Coagulometer

Procedure:

-

Prepare serial dilutions of the test compounds and spike them into aliquots of human plasma.

-

Pre-warm the plasma samples containing the test compound to 37°C.

-

Add the thromboplastin reagent to the plasma sample and incubate for a specified time according to the manufacturer's instructions.

-

Initiate clotting by adding a pre-warmed calcium chloride solution.

-

The coagulometer will measure the time taken for a fibrin clot to form. This is the prothrombin time.

-

Determine the concentration of the test compound that doubles the prothrombin time compared to a vehicle control.

Quantification of this compound and this compound Glucuronide in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the simultaneous quantification of this compound and this compound glucuronide in human plasma for pharmacokinetic studies.

Materials:

-

Human plasma samples

-

This compound and this compound glucuronide analytical standards

-

Stable isotope-labeled internal standards (e.g., this compound-d4, this compound glucuronide-d4)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer with an electrospray ionization source)

-

Reversed-phase C18 analytical column

Procedure:

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution to separate the analytes from endogenous plasma components.

-

Flow rate: e.g., 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound, this compound glucuronide, and their respective internal standards.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the concentration of this compound and this compound glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: General experimental workflow for the quantification of this compound and this compound glucuronide in plasma.

Conclusion

This compound and its active metabolite, this compound glucuronide, are potent and selective inhibitors of Factor Xa. The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the pharmacologically active glucuronide, which is the primary driver of its anticoagulant effect. Although its clinical development was discontinued, the study of this compound has provided valuable insights into the design and evaluation of direct oral anticoagulants. The experimental protocols detailed in this guide serve as a reference for researchers working on the characterization of similar compounds in the field of thrombosis and hemostasis.

References

- 1. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of this compound, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, an oral direct factor Xa inhibitor, in healthy Caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of this compound, an Oral Direct Factor Xa Inhibitor, in Healthy Elderly Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification of enzymes responsible for the N-oxidation of this compound glucuronide, the pharmacologically active metabolite of this compound, and the glucuronidation of this compound N-oxides in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RUBY-1: a randomized, double-blind, placebo-controlled trial of the safety and tolerability of the novel oral factor Xa inhibitor this compound (YM150) following acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound has high sensitivity in the prothrombin time clotting test - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Properties of Darexaban: A Technical Guide

Darexaban (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Developed by Astellas Pharma, it was investigated as an anticoagulant for the prevention of thromboembolic events. Although its development was discontinued in 2011, the in vitro data generated for this compound and its active metabolite, this compound glucuronide (YM-222714), provide valuable insights for researchers in the field of anticoagulant drug development. This technical guide provides an in-depth overview of the in vitro anticoagulant properties of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound and its active metabolite, this compound glucuronide, exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa. FXa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, leading to the formation of a stable blood clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.

The inhibitory action of this compound is independent of antithrombin, a key difference from indirect FXa inhibitors like heparin and fondaparinux. This direct inhibition allows this compound to neutralize both free FXa and FXa bound within the prothrombinase complex or whole blood clots with similar potency.

dot

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative In Vitro Anticoagulant Data

The anticoagulant activity of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and effects on standard coagulation parameters.

Table 1: Inhibitory Activity of this compound and this compound Glucuronide against Human Factor Xa

| Compound | Inhibition Constant (Ki) | IC50 |

| This compound | 0.031 µM | 54.6 nM |

| This compound Glucuronide | 0.020 µM | Not specified |

Note: The relationship between Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) is dependent on the assay conditions, particularly the substrate concentration. Ki is a measure of the inhibitor's binding affinity to the enzyme, while IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

Table 2: Effect of this compound and this compound Glucuronide on In Vitro Coagulation Assays in Human Plasma

| Compound | Prothrombin Time (PT) Doubling Concentration | Activated Partial Thromboplastin Time (aPTT) |

| This compound | 1.2 µM | Prolonged |

| This compound Glucuronide | 0.95 µM | Prolonged |

Experimental Protocols

The in vitro anticoagulant properties of this compound were characterized using a panel of standard hematological assays. The general methodologies for these key experiments are detailed below.

Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Factor Xa. A chromogenic substrate-based assay is commonly employed.

Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A specific chromogenic substrate for FXa is added, and the rate of color development, which is proportional to the FXa activity, is measured spectrophotometrically.

General Protocol:

-

Purified human Factor Xa is incubated with varying concentrations of this compound or this compound glucuronide in a buffer solution.

-

A chromogenic substrate specific for Factor Xa is added to the mixture.

-

The reaction is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 405 nm).

-

The rate of substrate cleavage is calculated and compared to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of FXa inhibition against the inhibitor concentration.

dot

Caption: Experimental workflow for the Factor Xa inhibition assay.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in Factors VII, X, V, II, and fibrinogen.

Principle: The time taken for clot formation is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium to citrated plasma.

General Protocol:

-

Citrated human plasma is pre-warmed.

-

A solution of this compound or this compound glucuronide at various concentrations is added to the plasma and incubated.

-

A pre-warmed thromboplastin reagent containing calcium is added to initiate coagulation.

-

The time to fibrin clot formation is recorded using a coagulometer.

-

The PT is expressed in seconds, and the concentration of the inhibitor that doubles the baseline PT is determined.

dot

Caption: Experimental workflow for the Prothrombin Time (PT) assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the function of the intrinsic and common pathways of coagulation. It is sensitive to deficiencies in Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.

Principle: The time to clot formation is measured after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium, to citrated plasma.

General Protocol:

-

Citrated human plasma is incubated with a contact activator and a solution of this compound or this compound glucuronide at various concentrations.

-

Calcium chloride is added to initiate the coagulation cascade.

-

The time until the formation of a fibrin clot is measured using a coagulometer.

-

The aPTT is reported in seconds, and the prolongation relative to a control is determined.

dot

Darexaban's Effect on Prothrombin Time and aPTT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Darexaban, an oral direct Factor Xa inhibitor, on two critical coagulation assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and laboratory workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly YM150) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final serine protease in the coagulation cascade, responsible for converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. The inhibition of FXa, therefore, leads to a dose-dependent anticoagulant effect.[1] this compound is metabolized in the liver to its active metabolite, this compound glucuronide.[2]

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, making it a key target for anticoagulant drugs.

Below is a diagram illustrating the coagulation cascade and the point of inhibition by this compound.

References

Darexaban's High Selectivity for Factor Xa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of Darexaban's mechanism of action: its potent and highly selective inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This compound (formerly YM150) and its active metabolite, this compound glucuronide (YM-222714), demonstrate a strong affinity for FXa, with minimal activity against other related serine proteases, a key characteristic for a favorable safety profile in anticoagulant therapy.

Quantitative Analysis of this compound's Inhibitory Activity

This compound's selectivity is quantified by its inhibitory constant (Ki), a measure of the concentration required to produce half-maximum inhibition. Both this compound and its primary active metabolite exhibit low nanomolar inhibition of human Factor Xa.

| Compound | Target Protease | Ki (μM) |

| This compound (YM150) | Human Factor Xa | 0.031[1][2] |

| This compound glucuronide (YM-222714) | Human Factor Xa | 0.020[1][2] |

Experimental Protocols: Determining Protease Selectivity

The selectivity of this compound for Factor Xa over other proteases is determined through a series of in vitro enzyme inhibition assays. A generalized protocol for such an assay using a chromogenic substrate is detailed below.

Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against Factor Xa and other serine proteases.

Materials:

-

Enzymes: Purified human Factor Xa, thrombin, trypsin, plasmin, tissue-plasminogen activator (t-PA), etc.

-

Chromogenic Substrates: Specific peptide substrates for each protease that release a chromophore (e.g., p-nitroaniline, pNA) upon cleavage.

-

Inhibitor: this compound of known concentration.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the purified proteases to a working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well microplate, add a fixed volume of the assay buffer. b. Add a specific volume of the this compound dilution series to the appropriate wells. Include control wells with buffer only (for maximum enzyme activity) and wells with a known potent inhibitor (positive control). c. Add a fixed volume of the specific protease solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed volume of the corresponding chromogenic substrate to each well.

-

Data Acquisition: a. Immediately place the microplate in a microplate reader. b. Measure the change in absorbance over time at the appropriate wavelength. The rate of color development is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity). d. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action and the experimental procedures used to characterize it, the following diagrams are provided.

References

Darexaban's Preclinical Profile in Venous Thromboembolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (YM150) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Astellas Pharma, this compound was investigated for the prevention and treatment of thromboembolic disorders, including venous thromboembolism (VTE). Although its clinical development was discontinued in September 2011, the preclinical data generated for this compound provides valuable insights into the pharmacology of direct FXa inhibitors and their potential in managing VTE. This technical guide synthesizes the available preclinical data on this compound's role in VTE models, focusing on its antithrombotic efficacy, bleeding risk profile, and the experimental methodologies used in its evaluation.

Mechanism of Action: Direct Factor Xa Inhibition

This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and prothrombinase-bound Factor Xa. This action prevents the conversion of prothrombin to thrombin, the final common pathway of the coagulation cascade, thereby reducing fibrin formation and thrombus development.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy in Venous Thromboembolism Models

This compound demonstrated significant antithrombotic efficacy in various preclinical models of venous thrombosis. These studies were crucial in establishing its proof-of-concept and dose-ranging for potential clinical applications.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in VTE models.

Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Plaque Disruption-Induced Thrombosis

| Treatment Group | Dose | Thrombus Weight (mg, mean ± SD) | Reference |

| Control | - | 8.01 ± 1.08 | [1] |

| This compound | 30 mg/kg | 2.17 ± 0.63 | [1] |

| Rivaroxaban | 1 mg/kg | 3.23 ± 1.64 | [1] |

Table 2: Antithrombotic Efficacy of this compound in a Mouse FeCl3-Induced Venous Thrombosis Model

| Treatment Group | Dose | Effect on Thrombus Protein Content | Reference |

| This compound | 0.3 - 10 mg/kg | Dose-dependent decrease | [2] |

| This compound | ≥ 3 mg/kg | Statistically significant decrease | [2] |

Table 3: Effect of this compound on Bleeding in a Mouse Tail-Transection Model

| Treatment Group | Dose | Effect on Blood Loss | Reference |

| This compound | up to 10 mg/kg | No significant effect | [2] |

| Warfarin | ≥ 1 mg/kg/day | Statistically significant increase | [2] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.

Rabbit Arterial Plaque Disruption-Induced Thrombosis Model

This model was designed to evaluate the antithrombotic effects of this compound in a setting that mimics arterial thrombosis with a venous stasis component.

-

Animal Model: Male Japanese white rabbits.

-

Procedure:

-

Endothelial denudation of the femoral artery was induced using a catheter.

-

Animals were fed a high-cholesterol diet for two weeks to induce plaque formation.

-

Plaque disruption was triggered by balloon angioplasty.

-

Venous stasis was achieved by ligation of the distal side of the injured segment.[1]

-

-

Drug Administration: this compound (30 mg/kg) or rivaroxaban (1 mg/kg) was administered orally 1 hour before and 9 hours after plaque disruption.[1]

-

Endpoint: Thrombus weight was evaluated 24 hours after the initiation of ligation.[1]

Figure 2: Experimental workflow for the rabbit arterial plaque disruption-induced thrombosis model.

Mouse Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model

This widely used model assesses the efficacy of antithrombotic agents in a chemically induced venous thrombosis setting.

-

Animal Model: Male ddY mice.

-

Procedure:

-

The femoral vein was exposed.

-

A filter paper saturated with FeCl3 solution was applied to the vein to induce endothelial injury and subsequent thrombus formation.

-

-

Drug Administration: this compound was administered orally at doses ranging from 0.3 to 10 mg/kg.[2]

-

Endpoint: The thrombus protein content was measured to quantify the extent of thrombosis.[2]

Mouse Tail-Transection Bleeding Model

This model is a standard method for evaluating the bleeding risk associated with anticoagulant and antithrombotic therapies.

-

Animal Model: Male ddY mice.

-

Procedure:

-

The distal portion of the tail was transected.

-

The tail was immersed in saline, and the amount of blood loss was measured over a specific period.

-

-

Drug Administration: this compound was administered orally at doses up to 10 mg/kg.[2]

-

Endpoint: Total blood loss was quantified.[2]

Discussion and Conclusion

The preclinical data for this compound in models of venous thromboembolism demonstrate its potential as an effective oral anticoagulant with a favorable safety profile. In both rat and rabbit models, this compound was shown to prevent venous thrombus formation.[3] A key finding from these studies is the separation between the antithrombotic efficacy and the risk of bleeding. This compound did not significantly increase bleeding time at doses that were effective in preventing thrombosis, suggesting a wider therapeutic window compared to traditional anticoagulants like warfarin and even some other direct oral anticoagulants.[2][3]

The active metabolite of this compound, this compound glucuronide, was found to be the primary determinant of its in vivo antithrombotic effects.[3] Notably, this metabolite did not affect platelet activation or aggregation, which may contribute to its favorable bleeding profile.[3]

While the development of this compound was discontinued, the preclinical studies conducted provide a valuable dataset for the scientific community. The clear dose-dependent antithrombotic effects, coupled with a lower propensity for bleeding, underscore the potential of targeting Factor Xa for the management of VTE. The detailed experimental protocols outlined in this guide offer a reference for researchers designing and interpreting future studies in the field of thrombosis and hemostasis.

References

- 1. Plasma factor Xa inhibition can predict antithrombotic effects of oral direct factor Xa inhibitors in rabbit atherothrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor this compound in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Darexaban Factor Xa Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (formerly YM150) is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] By directly and competitively inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2] Although the clinical development of this compound was discontinued in 2011, it remains a valuable tool compound for research in the field of anticoagulation and thrombosis.[2] Its active metabolite, this compound glucuronide (YM-222714), also exhibits potent FXa inhibition.[3]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound and its metabolites on Factor Xa using a chromogenic assay. Additionally, it includes key quantitative data and visual representations of the experimental workflow and the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound and its active metabolite, this compound glucuronide, against human Factor Xa, as well as their effects on plasma clotting times.

| Compound | Parameter | Value | Conditions |

| This compound | Ki (human FXa) | 0.031 µM | Enzyme assay[3] |

| IC50 (human FXa) | 54.6 nM (0.0546 µM) | Enzyme assay[1] | |

| Prothrombin Time (PT) Doubling Concentration | 1.2 µM | Human plasma[3] | |

| This compound Glucuronide | Ki (human FXa) | 0.020 µM | Enzyme assay[3] |

| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | Human plasma[3] |

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, representing the convergence point of the intrinsic and extrinsic pathways. Its inhibition is a key therapeutic strategy for anticoagulation.

Caption: The Coagulation Cascade and the Site of this compound Action.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound on purified human Factor Xa. The assay is based on the principle that active FXa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.

Principle of the Assay

The chromogenic anti-Factor Xa assay is a functional test that measures the activity of Factor Xa.[4][5] In the absence of an inhibitor, Factor Xa cleaves a synthetic chromogenic substrate, resulting in a color change that is measured by a spectrophotometer. When an inhibitor like this compound is present, it binds to Factor Xa, preventing it from cleaving the substrate.[6] The residual activity of Factor Xa is inversely proportional to the concentration of the inhibitor in the sample.[7]

Materials and Reagents

-

This compound

-

Purified Human Factor Xa

-

Chromogenic FXa Substrate (e.g., CH3SO2-D-CHG-Gly-Arg-pNA)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.4)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

This compound Working Solutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

-

Factor Xa Solution: Dilute the purified human Factor Xa in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the measurement period. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Chromogenic Substrate Solution: Prepare the chromogenic FXa substrate solution in assay buffer according to the manufacturer's instructions. The concentration should be at or near the Michaelis-Menten constant (Km) for Factor Xa to ensure sensitivity to competitive inhibitors.

Assay Procedure

The following workflow outlines the steps for performing the chromogenic Factor Xa inhibition assay.

Caption: Experimental Workflow for the Chromogenic FXa Inhibition Assay.

Step-by-Step Method:

-

Plate Setup: To each well of a 96-well microplate, add the assay components in the following order:

-

Assay Buffer

-

This compound working solution or vehicle control (e.g., assay buffer with the same final concentration of DMSO).

-

Factor Xa solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the chromogenic reaction by adding the pre-warmed Chromogenic Substrate solution to all wells.

-

Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm. The measurement can be performed in two modes:

-

Kinetic Mode: Monitor the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

-

Endpoint Mode: After a fixed incubation time (e.g., 15 minutes), stop the reaction (e.g., by adding acetic acid) and measure the final absorbance.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

-

Conclusion

This compound is a well-characterized direct Factor Xa inhibitor. The provided chromogenic assay protocol offers a robust and reliable method for quantifying its inhibitory potency. This information is valuable for researchers studying the mechanisms of anticoagulation, developing new antithrombotic agents, or using this compound as a reference compound in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biochemical and pharmacological profile of this compound, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 7. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Coagulation Assays to Determine Darexaban Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban is a direct, competitive, and orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its primary mechanism of action involves the direct binding to FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting fibrin clot formation. This compound and its active metabolite, this compound glucuronide, have demonstrated potent anticoagulant effects in in vitro studies. Accurate and reliable in vitro assays are essential for characterizing the anticoagulant activity of this compound, determining its potency, and establishing concentration-effect relationships. This document provides detailed application notes and protocols for three key in vitro coagulation assays: Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and a chromogenic anti-Xa assay.

Mechanism of Action of this compound

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the common pathway. By directly inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade.

Quantitative Data Summary

The following tables summarize the in vitro anticoagulant activity of this compound and its active metabolite, this compound glucuronide.

Table 1: Inhibitory Activity of this compound and this compound Glucuronide against Factor Xa

| Compound | IC50 (nM) for FXa | Ki (µM) for FXa |

| This compound | 54.6 | 0.031 |

| This compound Glucuronide | - | 0.020 |

Table 2: Effect of this compound and this compound Glucuronide on Prothrombin Time (PT) in Human Plasma

| Compound | Concentration to Double PT (µM) |

| This compound | 1.2 |

| This compound Glucuronide | 0.95 |

Note: Further quantitative data on the concentration-dependent effects of this compound on aPTT and anti-Xa activity are needed for a more comprehensive comparison.

Experimental Protocols

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma. This compound, as a direct FXa inhibitor, is expected to prolong the PT in a concentration-dependent manner.

Materials:

-

This compound

-

Human platelet-poor plasma (PPP)

-

Thromboplastin reagent with calcium (e.g., Neoplastine CI Plus, Diagnostica Stago)

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

Protocol:

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

-

Preparation of Spiked Plasma Samples: Serially dilute the this compound stock solution to prepare working solutions. Spike human PPP with the this compound working solutions to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (plasma with solvent only).

-

Pre-incubation: Pre-warm the spiked plasma samples and the thromboplastin reagent to 37°C for at least 3 minutes.

-

Assay Measurement:

-

Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette.

-

Incubate for 2 minutes at 37°C.

-

Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the clotting reaction.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

-

Data Analysis: Plot the clotting time (in seconds) against the corresponding this compound concentration. Determine the concentration of this compound that doubles the baseline PT (vehicle control).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin), followed by calcium, to citrated plasma. This compound is expected to prolong the aPTT in a concentration-dependent manner.

Materials:

-

This compound

-

Human platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

Protocol:

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound as described for the PT assay.

-

Preparation of Spiked Plasma Samples: Prepare a series of spiked plasma samples with varying concentrations of this compound as described for the PT assay.

-

Pre-incubation: Pre-warm the spiked plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

-

Assay Measurement:

-

Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette.

-

Add 50 µL of the pre-warmed aPTT reagent to the plasma.

-

Incubate the mixture for 3-5 minutes at 37°C (the exact time may vary depending on the reagent manufacturer's instructions).

-

Add 50 µL of the pre-warmed CaCl2 solution to initiate the clotting reaction.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

-

Data Analysis: Plot the clotting time (in seconds) against the corresponding this compound concentration. Determine the concentration of this compound that doubles the baseline aPTT (vehicle control).

Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional assay that directly measures the inhibitory activity of this compound against FXa. In this assay, a known amount of FXa is added to the plasma sample containing this compound. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials:

-

This compound

-

Human platelet-poor plasma (PPP)

-

Chromogenic anti-Xa assay kit (containing bovine or human FXa, a chromogenic substrate specific for FXa, and a buffer)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes

-

Incubator at 37°C

Protocol:

-

This compound Stock and Standard Solutions Preparation: Prepare a stock solution of this compound. From this stock, prepare a series of standard solutions of known concentrations in the assay buffer.

-

Preparation of Spiked Plasma Samples: Prepare spiked plasma samples with a range of this compound concentrations as previously described.

-

Assay Procedure (example based on a typical kit):

-

Pipette 50 µL of the spiked plasma samples or standard solutions into the wells of a microplate.

-

Add 50 µL of the FXa reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to inhibit FXa.

-

Add 50 µL of the chromogenic substrate to each well to start the color development reaction.

-

Incubate at 37°C for a specified time (e.g., 3-10 minutes).

-

Stop the reaction by adding a stop solution (e.g., 2% acetic acid) if required by the kit instructions.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the spiked plasma samples by interpolating their absorbance values on the standard curve.

-

To determine the IC50 value, plot the percentage of FXa inhibition (calculated relative to the control with no inhibitor) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro coagulation assays described in these application notes provide robust and reliable methods for characterizing the anticoagulant activity of this compound. The Prothrombin Time and activated Partial Thromboplastin Time assays are useful for assessing the overall effect of this compound on the coagulation cascade, while the chromogenic anti-Xa assay offers a more specific and quantitative measure of its direct inhibitory effect on Factor Xa. The choice of assay will depend on the specific research question and the stage of drug development. For routine monitoring and precise quantification of this compound's activity, the chromogenic anti-Xa assay is generally preferred due to its higher specificity and lower susceptibility to interferences from other coagulation factors. Consistent and standardized execution of these protocols is crucial for obtaining accurate and reproducible data.

Application Notes and Protocols: Darexaban in Rat Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (formerly YM150) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, it was developed for the prophylaxis and treatment of thromboembolic diseases.[2][3] this compound and its active metabolite, this compound glucuronide, selectively and competitively inhibit FXa, which in turn suppresses the conversion of prothrombin to thrombin.[1][2] This action effectively reduces the formation of fibrin clots in a dose-dependent manner.[1][3] Preclinical evaluation of antithrombotic agents like this compound relies heavily on in vivo animal models to establish efficacy and safety profiles. Rat thrombosis models are frequently utilized for this purpose due to their well-characterized physiology and the ability to simulate various thrombotic conditions.

This document provides detailed protocols for administering this compound in common rat thrombosis models and summarizes the quantitative outcomes from key preclinical studies.

Mechanism of Action: Coagulation Cascade Inhibition

Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[4][5] Its primary function is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then promotes the formation of a stable fibrin clot from fibrinogen and activates platelets.[1][6] Direct FXa inhibitors like this compound bind to the active site of FXa, blocking its enzymatic activity and thereby interrupting the coagulation cascade.[6][7]

Caption: this compound directly inhibits Factor Xa at the convergence of the coagulation pathways.

Experimental Protocols

The following are detailed methodologies for two common rat thrombosis models used to evaluate the efficacy of this compound.

Protocol 1: Venous Thrombosis (VT) Model

This model assesses the ability of an antithrombotic agent to prevent thrombus formation in a vein, typically induced by a combination of stasis and hypercoagulability.

-

Objective: To evaluate the dose-dependent efficacy of this compound in preventing venous thrombus formation.

-

Animal Model: Male Sprague-Dawley rats.[8]

-

Materials:

-

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position.

-

Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraduodenally or orally) at a predetermined time before thrombus induction.[8]

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect a segment of the IVC, ligating all side branches.

-

Temporarily occlude blood flow to the isolated segment.

-

-

Thrombus Induction: Inject a thrombogenic agent into the isolated IVC segment. Alternatively, apply a chemical irritant like ferric chloride to the external surface of the vein to induce endothelial injury.[10][11]

-

Stasis Period: Ligate the ends of the segment to create stasis and allow the thrombus to form for a specified period (e.g., 15-30 minutes).

-

Thrombus Retrieval: Re-establish blood flow, excise the venous segment, and carefully retrieve the formed thrombus.

-

Endpoint Measurement: Determine the wet weight of the thrombus. The percentage of thrombus inhibition is calculated relative to the vehicle-treated control group.

-

Protocol 2: Arterio-Venous (A-V) Shunt Thrombosis Model

This model evaluates the effect of antithrombotic agents on thrombus formation under conditions of blood flow, simulating arterial thrombosis.

-

Objective: To assess the efficacy of this compound in preventing thrombus formation in an extracorporeal shunt.

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Materials:

-

This compound (or vehicle control)

-

Anesthetic

-

Polyethylene tubing for cannulation

-

A piece of silk thread (to serve as a thrombogenic surface)

-

Surgical instruments

-

Heparinized saline

-

-

Procedure:

-

Animal Preparation: Anesthetize the rat.

-

Drug Administration: Administer this compound or vehicle control.

-

Surgical Procedure:

-

Expose the left carotid artery and the right jugular vein.

-

Cannulate both vessels with polyethylene tubing filled with heparinized saline.

-

-

Shunt Assembly: Insert a piece of silk thread of a known weight into a separate piece of tubing. Connect this tubing between the arterial and venous cannulas to create the A-V shunt.

-

Blood Flow Period: Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).

-

Thrombus Retrieval: Clamp the cannulas and disconnect the shunt. Carefully remove the silk thread with the attached thrombus.

-

Endpoint Measurement: Weigh the thread with the thrombus. The thrombus weight is determined by subtracting the initial weight of the thread. Calculate the percentage of inhibition relative to the control group.

-

Caption: Generalized experimental workflow for evaluating this compound in rat thrombosis models.

Quantitative Data Summary

The efficacy of this compound has been quantified in various rat thrombosis models. The data below is compiled from published preclinical studies.

Table 1: Antithrombotic Efficacy of this compound in Rat Models

| Model Type | Administration Route | Endpoint | ID₅₀ (mg/kg) | Citation |

| Venous Thrombosis | Oral | Thrombus Weight | 0.97 | [2] |

| A-V Shunt Thrombosis | Oral | Thrombus Weight | 16.7 | [2] |

ID₅₀: The dose required to achieve 50% inhibition of thrombus formation.

Table 2: Comparative Effects on Bleeding Time

A key aspect of anticoagulant development is assessing the risk of bleeding at therapeutically effective doses. Studies show this compound has a wider therapeutic window compared to traditional anticoagulants like warfarin.

| Compound | Model | Antithrombotic Effect | Effect on Bleeding Time | Citation |

| This compound | Venous & A-V Shunt | Strong suppression | No effect at antithrombotic doses | [2][8] |

| Warfarin | Venous & A-V Shunt | Suppression | Marked prolongation at antithrombotic dose | [2] |

| Enoxaparin | Venous Thrombosis | Antithrombotic | Prolonged at antithrombotic doses | [8] |

Conclusion